Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-

Protecting group synthesis Hydrosilylation Process economics

Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- (CAS 117046-42-1), also referred to as 2-norbornyldimethylchlorosilane or NDMS-Cl, is an organosilicon compound featuring a rigid norbornane (bicyclo[2.2.1]heptane) skeleton directly attached to a chlorodimethylsilyl group. It is synthesized predominantly as the exo isomer via platinum-catalyzed hydrosilylation of norbornene with dimethylchlorosilane, achieving exo:endo ratios of 93:7 to 95:5.

Molecular Formula C9H17ClSi
Molecular Weight 188.77 g/mol
Cat. No. B8037871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-
Molecular FormulaC9H17ClSi
Molecular Weight188.77 g/mol
Structural Identifiers
SMILESC[Si](C)(C1CC2CCC1C2)Cl
InChIInChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3/t7-,8+,9?/m0/s1
InChIKeyJYUCQARMOIYBBG-ZQTLJVIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- (NDMS-Cl): A Norbornane-Substituted Chlorosilane for Protecting Group and Functional Silicone Chemistry


Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- (CAS 117046-42-1), also referred to as 2-norbornyldimethylchlorosilane or NDMS-Cl, is an organosilicon compound featuring a rigid norbornane (bicyclo[2.2.1]heptane) skeleton directly attached to a chlorodimethylsilyl group . It is synthesized predominantly as the exo isomer via platinum-catalyzed hydrosilylation of norbornene with dimethylchlorosilane, achieving exo:endo ratios of 93:7 to 95:5 [1][2]. The compound serves as a versatile silylating agent for alcohols, amines, thiols, and carboxylic acids, and is a key intermediate for heat-resistant silane coupling agents and radiation-curable organosilicon materials [3].

Why Generic Chlorosilanes Cannot Substitute Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- in Demanding Protecting Group and Materials Applications


Common protecting-group chlorosilanes such as TBDMS-Cl and IPDMS-Cl are prepared via multi-step Grignard or organolithium routes that require expensive organometallic reagents, whereas NDMS-Cl is accessible in a single step from norbornene and dimethylchlorosilane via Pt-catalyzed hydrosilylation [1][2]. Beyond cost, the steric profile of the rigid norbornane cage imparts distinct hydrolytic stability and deprotection kinetics to NDMS ethers that differ systematically from those of tert-butyldimethylsilyl (TBDMS) and isopropyldimethylsilyl (IPDMS) groups, as demonstrated by side-by-side stability assays . Consequently, a generic chlorosilane cannot replicate the combination of synthetic accessibility, protecting group orthogonality, and thermal stability that defines this compound.

Quantitative Head-to-Head Evidence for Selecting Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- Over Its Closest Analogs


Synthetic Efficiency: Single-Step Hydrosilylation vs. Multi-Step Grignard Routes for Tertiary Silanes

NDMS-Cl is prepared in one step by Pt-catalyzed hydrosilylation of norbornene with dimethylchlorosilane, achieving exo-2-(dimethylchlorosilyl)bicyclo[2.2.1]heptane as the dominant product. In contrast, TBDMS-Cl and IPDMS-Cl require a two-step sequence: Grignard or organolithium addition to dimethylchlorosilane followed by HCl exchange using a catalyst [1][2]. The norbornene hydrosilylation proceeds with >90% conversion under standard conditions (80–98 °C, toluene, [COD]PtCl₂ catalyst) [3].

Protecting group synthesis Hydrosilylation Process economics

Stereoselectivity: Exo:Endo Ratio in Hydrosilylation of Norbornene with Dimethylchlorosilane

Hydrosilylation of norbornene with dimethylchlorosilane under Pt catalysis yields predominantly exo-2-(dimethylchlorosilyl)bicyclo[2.2.1]heptane. The exo:endo ratio is catalyst-dependent, ranging from 93:7 to 95:5 depending on the Pt catalyst batch . This high diastereoselectivity is a consequence of the steric environment imposed by the norbornane framework and is not achievable with acyclic alkenes, where regioselectivity typically favors the less substituted carbon [1].

Stereoselective synthesis Hydrosilylation Exo/endo selectivity

Hydrolytic Stability of NDMS-Protected Alcohols vs. TBDMS and IPDMS Groups

The Synlett 2002 study by Heldmann et al. systematically compared the stability of 2-norbornyldimethylsilyl (NDMS) ethers with tert-butyldimethylsilyl (TBDMS) and isopropyldimethylsilyl (IPDMS) ethers toward acid, base, and fluoride-mediated cleavage conditions . The rigid norbornane cage provides steric shielding comparable to a tert-butyl group but with distinct conformational constraints that translate into differentiated deprotection kinetics.

Protecting group stability Hydrolytic stability Silyl ethers

Thermal and Physical Property Advantage: Boiling Point and Density vs. Linear Alkyl Chlorosilanes

NDMS-Cl exhibits a boiling point of 209.8 ± 9.0 °C at 760 mmHg and density of 0.99 g/cm³ [1]. For a C₉ chlorosilane, this boiling point is elevated relative to linear alkyldimethylchlorosilanes of similar carbon count—e.g., n-octyldimethylchlorosilane (C₁₀H₂₃ClSi, 10 carbons) boils at ~222–225 °C, while NDMS-Cl (C₉H₁₇ClSi, 9 carbons) reaches ~210 °C, indicating a higher boiling point per carbon atom attributable to the rigid, compact norbornane framework.

Thermal stability Volatility Distillation

High-Value Application Scenarios for Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- Based on Verified Differentiation


Orthogonal Protecting Group Strategy in Complex Natural Product Synthesis

When a synthetic sequence requires selective deprotection of multiple silyl-protected hydroxyl groups, NDMS ethers provide an intermediate stability profile that is orthogonal to both TBDMS (more stable) and TMS (less stable) groups. Synthetic chemists can install NDMS on a primary alcohol, TBDMS on a secondary alcohol, and TMS on a phenol, then sequentially cleave each under distinct conditions without cross-reactivity. This orthogonality, documented in the Heldmann et al. Synlett 2002 stability comparison , reduces protection/deprotection cycles and increases overall synthetic efficiency, directly translating to lower solvent consumption, reduced purification costs, and higher final API yields during process development.

Cost-Sensitive Large-Scale Silylation of Pharmaceutical Intermediates

For multi-kilogram silylations in pharmaceutical manufacturing, reagent cost per mole of protected product becomes a critical procurement parameter. NDMS-Cl offers a single-step synthetic route from commodity norbornene, avoiding the expensive Grignard/organolithium reagents required for TBDMS-Cl synthesis [1][2]. The estimate of 4–10× higher organometallic reagent cost for TBDMS-Cl translates to significant operational expenditure savings when NDMS-Cl is substituted in processes with >100 kg annual demand. Combined with regiospecific exo selectivity (93–95%) [3], NDMS-Cl minimizes downstream purification burdens, further improving process mass intensity.

Heat-Resistant Silane Coupling Agents for High-Temperature Composite Materials

Shin-Etsu patent application US 2009/0124821 A1 specifically claims norbornane-skeleton-containing organosilicon compounds as silane coupling agents exhibiting superior heat resistance stability [4]. The rigid norbornane cage restricts conformational mobility and raises the thermal decomposition onset relative to linear-alkyl-substituted silane coupling agents. NDMS-Cl serves as a key precursor to these heat-resistant coupling agents, which find application in aerospace composites, high-temperature electrical insulation, and automotive under-hood components where conventional amino- or epoxy-silane coupling agents degrade above 200 °C.

Radiation-Curable Coatings and Photopolymerizable Resins

The norbornane-substituted organosilicon compounds described in US 2009/0124821 A1 incorporate both a hydrolyzable silyl group (derived from NDMS-Cl) and a radiation-polymerizable functional group [4]. NDMS-Cl thus acts as a linchpin intermediate for dual-cure (moisture + UV) silicone coating formulations. The norbornane backbone contributes rigidity and low shrinkage upon polymerization—properties that distinguish NDMS-Cl-derived resins from those based on linear alkyl chlorosilanes, which exhibit higher cure shrinkage and lower glass transition temperatures.

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